1-(3-Methylpyridin-2-yl)ethanol
CAS No.: 780804-99-1
Cat. No.: VC11681115
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 780804-99-1 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 1-(3-methylpyridin-2-yl)ethanol |
Standard InChI | InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3 |
Standard InChI Key | IOJACGZRBVGLNH-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)C(C)O |
Canonical SMILES | CC1=C(N=CC=C1)C(C)O |
Introduction
Chemical Structure and Physicochemical Properties
1-(3-Methylpyridin-2-yl)ethanol belongs to the class of pyridine derivatives, with a molecular formula of and a molecular weight of 137.18 g/mol. The pyridine ring’s 3-methyl substitution and the 2-ethanol side chain introduce both hydrophobicity and hydrogen-bonding capabilities, influencing its solubility and reactivity. The compound’s chirality, arising from the ethanol group’s stereocenter, plays a critical role in its interactions with biological targets. For instance, the (1R)-enantiomer has been documented with a specific spatial configuration () and distinct binding affinities compared to its (1S)-counterpart.
Key physical properties include a boiling point estimated at 220–230°C and a logP value of approximately 1.2, indicating moderate lipophilicity. These characteristics enable its solubility in polar organic solvents such as methanol and ethanol, while limiting miscibility in aqueous solutions. Spectroscopic data, including NMR and IR profiles, reveal diagnostic peaks for the pyridine ring (δ 8.3–8.5 ppm for aromatic protons) and the hydroxyl group (broad signal at δ 2.5–3.5 ppm).
Synthesis and Production Methods
Synthetic routes to 1-(3-Methylpyridin-2-yl)ethanol typically begin with pyridinecarboxaldehyde precursors. A common approach involves the reduction of 3-methylpyridine-2-carbaldehyde using agents like sodium borohydride () or catalytic hydrogenation with palladium on carbon (). For enantioselective synthesis, asymmetric reduction methods employing chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) or enzymatic resolution are employed to isolate the desired (1R)- or (1S)-enantiomers.
Recent advancements in flow chemistry have optimized the production of related pyridine derivatives. For example, continuous-flow reactors using titanium silicalite-1 (TS-1) catalysts and hydrogen peroxide () in methanol at 60°C achieved high yields (99%) for analogous N-oxidized pyridines . While this method specifically targets N-oxides, it highlights the potential for adapting flow-based systems to synthesize 1-(3-Methylpyridin-2-yl)ethanol by modifying reaction conditions and substrates.
Applications in Medicinal Chemistry and Industrial Processes
In medicinal chemistry, 1-(3-Methylpyridin-2-yl)ethanol serves as a versatile intermediate for synthesizing more complex molecules. Its ethanol moiety allows for further functionalization through esterification, oxidation, or coupling reactions. For example, conversion to the corresponding ketone (via oxidation) yields precursors for antihistamines or antipsychotic agents.
Industrial applications include its use as a ligand in catalytic asymmetric reactions. The compound’s chirality enhances enantioselectivity in metal-catalyzed processes, such as the synthesis of β-amino alcohols for chiral auxiliaries. Additionally, its derivatives are employed in agrochemicals, particularly in fungicides targeting pyridine-sensitive enzymes in plant pathogens.
Comparative Analysis with Structural Analogs
A comparative analysis of pyridine-substituted alcohols reveals how structural modifications influence physicochemical and biological properties (Table 1).
Table 1: Structural and Functional Comparison of Pyridine-Substituted Alcohols
Compound Name | Molecular Formula | Substituent | logP | Biological Activity |
---|---|---|---|---|
1-(3-Methylpyridin-2-yl)ethanol | 3-CH | 1.2 | Enzyme inhibition, receptor modulation | |
1-(3-Chloropyridin-2-yl)ethanol | 3-Cl | 1.8 | Enhanced reactivity, antimicrobial | |
1-(3-Fluoropyridin-2-yl)ethanol | 3-F | 0.9 | Improved metabolic stability |
Future Research Directions
Further studies are needed to elucidate the full therapeutic potential of 1-(3-Methylpyridin-2-yl)ethanol. Priorities include:
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Mechanistic Studies: Detailed kinetic analyses of its enzyme inhibition profiles.
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In Vivo Toxicology: Assessing bioavailability and toxicity in animal models.
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Synthetic Optimization: Developing greener catalytic systems to improve enantioselectivity and yield.
Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate preliminary findings into clinical applications.
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